2-[4-(3-methylphenyl)piperazino]acetonitrile
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Overview
Description
2-[4-(3-methylphenyl)piperazino]acetonitrile is a chemical compound with the molecular formula C13H17N3. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its biological activity . This compound features a piperazine ring substituted with a 3-methylphenyl group and an acetonitrile group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-[4-(3-methylphenyl)piperazino]acetonitrile can be achieved through various methods. One common approach involves the reaction of 1,2-diamine derivatives with sulfonium salts. For example, the cyclization of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[4-(3-methylphenyl)piperazino]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(3-methylphenyl)piperazino]acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are used in the development of pharmaceuticals, and this compound may be explored for similar uses.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(3-methylphenyl)piperazino]acetonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways depend on the specific biological context and the nature of the substituents on the piperazine ring .
Comparison with Similar Compounds
2-[4-(3-methylphenyl)piperazino]acetonitrile can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Aripiprazole: An antipsychotic medication.
Properties
IUPAC Name |
2-[4-(3-methylphenyl)piperazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-12-3-2-4-13(11-12)16-9-7-15(6-5-14)8-10-16/h2-4,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCFQCLKYABNNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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